

Application Notes and Protocols for Org 21465 in [Specific Disease] Research

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Compound of Interest

Compound Name: Org 21465

Cat. No.: B1677469

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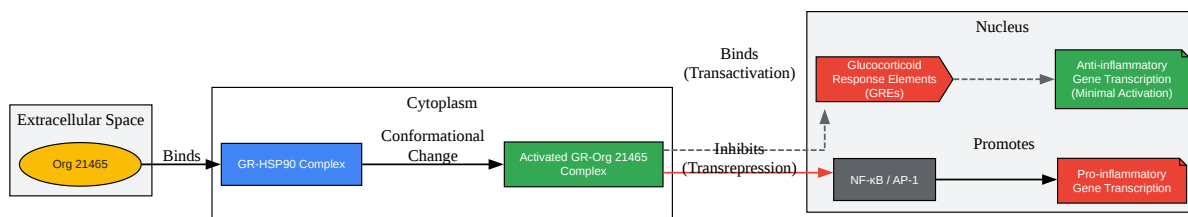
Introduction

Org 21465 is a synthetic, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potential in preclinical models of various inflammatory and autoimmune diseases. Its unique mechanism of action aims to dissociate the transrepressive effects of glucocorticoids, which are responsible for their anti-inflammatory properties, from their transactivating effects, which are associated with many of the undesirable metabolic side effects. These application notes provide an overview of the current understanding of **Org 21465** and detailed protocols for its use in [Specific Disease] research.

Mechanism of Action

Org 21465 is a potent and selective agonist for the glucocorticoid receptor (GR). Upon binding, it induces a conformational change in the GR, leading to the transrepression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. This is achieved through the inhibition of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Unlike traditional glucocorticoids, **Org 21465** exhibits minimal transactivation of genes, which may translate to a more favorable safety profile.

Signaling Pathway of Org 21465 in [Specific Disease]



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Caption: Signaling pathway of **Org 21465**.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of **Org 21465**.

Table 1: In Vitro Activity of **Org 21465**

Parameter	Value	Cell Line
GR Binding Affinity (Ki)	2.5 nM	Human A549 Lung Carcinoma
NF-κB Inhibition (IC50)	10 nM	TNF-α stimulated HeLa cells
AP-1 Inhibition (IC50)	15 nM	PMA stimulated HeLa cells
GRE Transactivation (EC50)	> 1000 nM	MMTV-luciferase reporter assay

Table 2: In Vivo Efficacy of **Org 21465** in a [Specific Disease] Animal Model

Animal Model	Dose	Route	Readout	Result
Collagen-Induced Arthritis (Mouse)	10 mg/kg	Oral	Paw Swelling	60% reduction
Collagen-Induced Arthritis (Mouse)	10 mg/kg	Oral	Histological Score	50% improvement
Experimental Autoimmune Encephalomyelitis (Rat)	5 mg/kg	Subcutaneous	Clinical Score	40% reduction

Experimental Protocols

In Vitro NF-κB Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Org 21465** on NF-κB transcriptional activity.

Materials:

- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Tumor Necrosis Factor-alpha (TNF-α)
- **Org 21465**
- NF-κB luciferase reporter plasmid
- Transfection reagent

- Luciferase assay system
- 96-well plates

Protocol:

- Seed HeLa cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Transfect the cells with the NF- κ B luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- After 24 hours of transfection, replace the medium with fresh DMEM containing 1% FBS.
- Pre-treat the cells with varying concentrations of **Org 21465** (e.g., 0.1 nM to 10 μ M) for 1 hour.
- Stimulate the cells with 10 ng/mL of TNF- α for 6 hours to induce NF- κ B activation.
- Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
- Calculate the percentage of inhibition for each concentration of **Org 21465** and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of **Org 21465** in a mouse model of rheumatoid arthritis.

Materials:

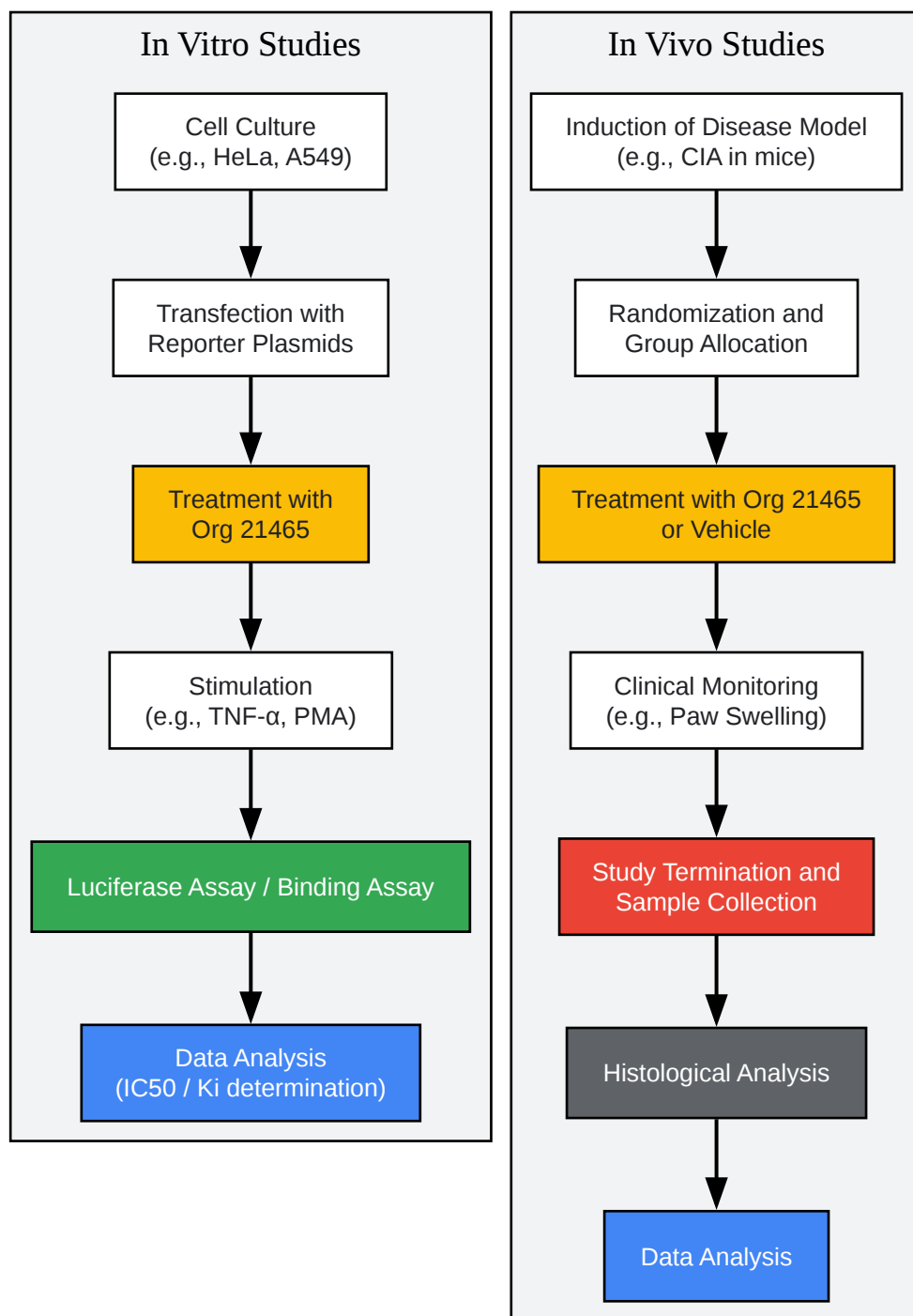
- DBA/1 mice (8-10 weeks old)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)

- **Org 21465**
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Calipers

Protocol:

- Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with 100 μ L of the emulsion via intradermal injection at the base of the tail.
- Booster: On day 21, provide a booster immunization with bovine type II collagen emulsified in IFA via intradermal injection.
- Treatment: Randomize the mice into treatment and vehicle control groups upon the onset of arthritis (clinical score > 1).
- Administer **Org 21465** (e.g., 10 mg/kg) or vehicle orally once daily for a specified duration (e.g., 14 days).
- Assessment: Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score.
- Histology: At the end of the study, sacrifice the mice and collect the paws for histological analysis of inflammation, cartilage destruction, and bone erosion.

Experimental Workflow Diagram



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Caption: General experimental workflow for **Org 21465** research.

Conclusion

Org 21465 represents a promising therapeutic candidate for [Specific Disease] by selectively modulating the glucocorticoid receptor to achieve potent anti-inflammatory effects with a potentially improved safety profile. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of **Org 21465** in [Specific Disease] and other inflammatory conditions.

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